2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde
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Overview
Description
2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, a 2-methylpropyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.
Substitution Reactions:
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or the Swern oxidation method.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl and 2-methylpropyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, aluminum chloride (AlCl3)
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclohexane ring may facilitate its interaction with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
1-Methyl-2-propylcyclohexane: Similar structure but lacks the aldehyde functional group.
Cyclohexane-1-carbaldehyde: Lacks the methyl and 2-methylpropyl substituents.
2-Methylcyclohexane-1-carbaldehyde: Lacks the 2-methylpropyl group.
Uniqueness: 2-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its structural complexity makes it a valuable compound for studying structure-activity relationships and developing novel applications.
Properties
Molecular Formula |
C12H22O |
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Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-10(2)8-12(9-13)7-5-4-6-11(12)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
QPJGGGGLQCUQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(C)C)C=O |
Origin of Product |
United States |
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